molecular formula C12H17F2N3O B6312503 3,5-Difluoro-6-isopropoxy-2-piperazinopyridine CAS No. 1357625-07-0

3,5-Difluoro-6-isopropoxy-2-piperazinopyridine

Cat. No.: B6312503
CAS No.: 1357625-07-0
M. Wt: 257.28 g/mol
InChI Key: MOXLYQGXICKYGT-UHFFFAOYSA-N
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Description

3,5-Difluoro-6-isopropoxy-2-piperazinopyridine is a chemical compound with the molecular formula C12H17F2N3O It is a derivative of pyridine, featuring both fluorine and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-6-isopropoxy-2-piperazinopyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-6-isopropoxy-2-piperazinopyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

3,5-Difluoro-6-isopropoxy-2-piperazinopyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Difluoro-6-isopropoxy-2-piperazinopyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-6-isopropoxy-2-piperazinopyridine is unique due to its combination of fluorine and piperazine groups, which confer specific chemical and biological properties. The presence of fluorine atoms enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,5-difluoro-6-propan-2-yloxypyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O/c1-8(2)18-12-10(14)7-9(13)11(16-12)17-5-3-15-4-6-17/h7-8,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXLYQGXICKYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=N1)N2CCNCC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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